![molecular formula C12H13ClF3NO B3004390 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 339015-90-6](/img/structure/B3004390.png)
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CLORO-2,2-DIMETIL-N-[4-(TRIFLUOROMETIL)FENIL]PROPANAMIDA es un compuesto orgánico con la fórmula molecular C12H13ClF3NO. Pertenece a la clase de trifluorometilbencenos, que son compuestos organofluorados que contienen un anillo de benceno sustituido con uno o más grupos trifluorometil
Métodos De Preparación
La síntesis de 3-CLORO-2,2-DIMETIL-N-[4-(TRIFLUOROMETIL)FENIL]PROPANAMIDA normalmente implica varios pasos. Un método común incluye una acilación de Friedel-Crafts seguida de una reducción de Clemmensen . Las condiciones de reacción a menudo requieren reactivos y catalizadores específicos para garantizar que el producto deseado se obtenga con alta pureza. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para lograr una producción a gran escala de manera eficiente.
Análisis De Reacciones Químicas
3-CLORO-2,2-DIMETIL-N-[4-(TRIFLUOROMETIL)FENIL]PROPANAMIDA experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
3-CLORO-2,2-DIMETIL-N-[4-(TRIFLUOROMETIL)FENIL]PROPANAMIDA tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varias reacciones de síntesis orgánica.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con diferentes biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de varios productos químicos y materiales industriales
Mecanismo De Acción
El mecanismo de acción de 3-CLORO-2,2-DIMETIL-N-[4-(TRIFLUOROMETIL)FENIL]PROPANAMIDA implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la D-alanina-D-alanina ligasa en Staphylococcus aureus, que es crucial para la síntesis de la pared celular bacteriana . Esta inhibición interrumpe la formación de la pared celular bacteriana, lo que lleva al efecto bactericida.
Comparación Con Compuestos Similares
3-CLORO-2,2-DIMETIL-N-[4-(TRIFLUOROMETIL)FENIL]PROPANAMIDA puede compararse con otros trifluorometilbencenos y compuestos relacionados. Algunos compuestos similares incluyen:
Propiedades
IUPAC Name |
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c1-11(2,7-13)10(18)17-9-5-3-8(4-6-9)12(14,15)16/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQZFHOGRCQNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339015-90-6 |
Source


|
| Record name | 3-Chloro-2,2-dimethyl-N-(4-(trifluoromethyl)phenyl)propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339015906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-2,2-DIMETHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHV4C5JZ3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)




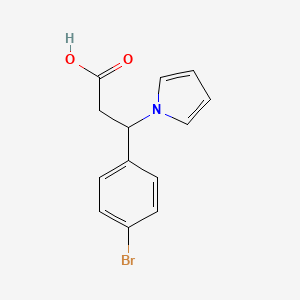
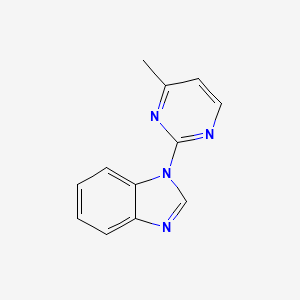
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)
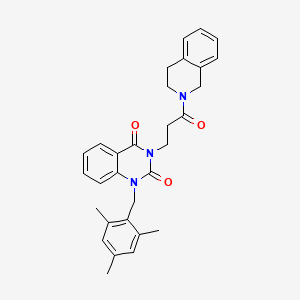
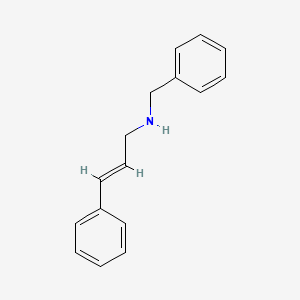
![2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide](/img/structure/B3004325.png)
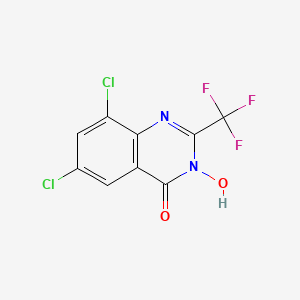
![3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3004327.png)
![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)
